![molecular formula C26H20ClN5O2 B2568421 (1-(3-(4-クロロフェニル)ベンゾ[c]イソキサゾール-5-イル)-5-メチル-1H-1,2,3-トリアゾール-4-イル)(3,4-ジヒドロキノリン-1(2H)-イル)メタノン CAS No. 950357-37-6](/img/structure/B2568421.png)
(1-(3-(4-クロロフェニル)ベンゾ[c]イソキサゾール-5-イル)-5-メチル-1H-1,2,3-トリアゾール-4-イル)(3,4-ジヒドロキノリン-1(2H)-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C26H20ClN5O2 and its molecular weight is 469.93. The purity is usually 95%.
BenchChem offers high-quality (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Applications
The compound's structural features suggest it may function as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Preliminary studies indicate that derivatives of isoxazole and triazole exhibit significant anti-inflammatory activity.
Case Study: COX Inhibition
A study evaluated various triazole derivatives for their COX inhibitory potential. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential as a lead compound in developing new anti-inflammatory agents .
Anticancer Activity
The unique combination of isoxazole and triazole rings in the compound's structure provides a basis for exploring its anticancer properties. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Anticancer Mechanism
In vitro studies have reported that compounds with similar structural motifs effectively induce apoptosis in various cancer cell lines. Specifically, the presence of the 4-chlorophenyl group enhances cytotoxicity against breast and prostate cancer cells .
Antimicrobial Properties
Emerging evidence suggests that the compound may exhibit antimicrobial activity. The triazole moiety is known for its broad-spectrum antimicrobial effects, making this compound a candidate for further investigation in this area.
Mechanistic Studies
Understanding the interaction mechanisms of this compound with biological targets is crucial for elucidating its therapeutic potential.
Interaction Studies
Molecular docking studies have been conducted to predict how this compound interacts with COX enzymes and other relevant biological targets. These studies reveal strong binding affinities, indicating that modifications to the existing structure could enhance efficacy .
生物活性
The compound (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone , with CAS number 950286-64-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN5O2 with a molecular weight of 421.9 g/mol. The structure features a triazole ring, an isoxazole moiety, and a quinoline derivative, which are known for various pharmacological activities.
Property | Value |
---|---|
CAS Number | 950286-64-3 |
Molecular Formula | C22H20ClN5O2 |
Molecular Weight | 421.9 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The formation of the isoxazole ring can be achieved through cycloaddition reactions involving nitrile oxides. Subsequent steps involve the coupling of the isoxazole with triazole and quinoline derivatives to form the final product. Detailed synthetic routes are crucial for understanding its biological activity and optimizing its efficacy.
Antimicrobial Properties
Research indicates that compounds containing isoxazole and triazole rings exhibit notable antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit fungal growth effectively. The presence of the 4-chlorophenyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Isoxazole derivatives have been documented to show inhibition against cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. A related study demonstrated that triazole-based compounds exhibited significant COX-II inhibitory activity with IC50 values in the low micromolar range .
Anticancer Potential
Recent studies have explored the anticancer potential of similar compounds. For example, derivatives featuring benzo[c]isoxazole scaffolds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Case Studies
- Inhibitory Effects on COX Enzymes : In a comparative study of triazole derivatives, one compound showed an IC50 value of 0.011 μM against COX-II, indicating strong inhibitory potential compared to standard drugs like Rofecoxib .
- Antimicrobial Screening : A series of isoxazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
特性
IUPAC Name |
[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2/c1-16-24(26(33)31-14-4-6-17-5-2-3-7-23(17)31)28-30-32(16)20-12-13-22-21(15-20)25(34-29-22)18-8-10-19(27)11-9-18/h2-3,5,7-13,15H,4,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNICFTQMZSRUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。